molecular formula C13H7Cl2N B572019 2-(3,5-Dichlorophenyl)benzonitrile CAS No. 1352318-57-0

2-(3,5-Dichlorophenyl)benzonitrile

Cat. No.: B572019
CAS No.: 1352318-57-0
M. Wt: 248.106
InChI Key: NEXCBHABDVODHH-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1352318-57-0 . It has a molecular weight of 248.11 and its IUPAC name is 3’,5’-dichloro [1,1’-biphenyl]-2-carbonitrile .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, which are related to this compound, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C13H7Cl2N . The InChI key for this compound is NEXCBHABDVODHH-UHFFFAOYSA-N .

Scientific Research Applications

Environmental Impact and Biodegradation

Organochlorine compounds, similar in structure to 2-(3,5-Dichlorophenyl)benzonitrile, have been extensively studied for their environmental impact, particularly in aquatic ecosystems. Chlorophenols, for example, are known for their moderate toxicity to both mammalian and aquatic life. Studies have shown that the persistence of these compounds in the environment can vary, with some exhibiting low persistence due to biodegradation by adapted microflora. However, under certain environmental conditions, their persistence may increase, posing risks to aquatic life due to their strong organoleptic effects (Krijgsheld & Gen, 1986).

Toxicity and Ecological Risks

The ecological risks associated with organochlorine compounds, including those structurally related to this compound, have been a subject of concern. For instance, benzophenone-3 (BP-3), commonly found in sunscreen, demonstrates how widespread use of organochlorine derivatives can lead to their accumulation in water bodies, potentially impacting aquatic ecosystems. The toxicokinetics and environmental occurrence of BP-3 and its metabolites have been reviewed to understand the risks posed to aquatic life, highlighting the need for further studies on the long-term ecological consequences of such compounds (Kim & Choi, 2014).

Synthesis and Applications

Research into the synthesis of organochlorine compounds and their derivatives provides insights into the potential applications of this compound in creating valuable industrial and pharmaceutical products. A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), for example, highlights the ongoing efforts to develop efficient, environmentally benign synthesis routes for organochlorine derivatives. Such compounds serve as intermediates in the production of metal passivators and light-sensitive materials, underscoring the versatility of organochlorine compounds in various applications (Gu et al., 2009).

Biodegradation by Microorganisms

The potential for biodegradation of nitrile compounds by specific microorganisms suggests an avenue for mitigating the environmental impact of organochlorine compounds. Rhodococcus pyridinivorans, for instance, has been identified as capable of degrading acetonitrile and benzonitrile, producing less harmful products. This points to the possibility of using bioremediation techniques to address pollution from organochlorine compounds, including those similar to this compound (Sulistinah & Riffiani, 2018).

Properties

IUPAC Name

2-(3,5-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXCBHABDVODHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718380
Record name 3',5'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-57-0
Record name 3',5'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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